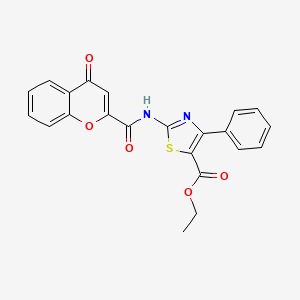

ethyl 2-(4-oxo-4H-chromene-2-carboxamido)-4-phenylthiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(4-oxo-4H-chromene-2-carboxamido)-4-phenylthiazole-5-carboxylate is a useful research compound. Its molecular formula is C22H16N2O5S and its molecular weight is 420.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

- The synthesis of novel compounds involving 2-oxo-2H-chromene derivatives has been extensively studied. For instance, compounds with a 1,2,4-triazole ring and 1,3,4-thiadiazole ring were synthesized by reacting 2-oxo-2H-chromene-3-carbohydrazide with substituted phenyl isothiocyanates, showcasing the versatility of chromene derivatives in producing pharmacologically relevant structures (Saeed & Ibrar, 2011).

- Another study focused on synthesizing coumarin derivatives containing the thiazolidin-4-one ring, highlighting the methodological advancements in coupling chromene derivatives with various chemical moieties to explore their biological properties (Ramaganesh, Bodke, & Venkatesh, 2010).

Biological Evaluation and Mechanisms

- Research on ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its analogues demonstrated their potential in mitigating drug resistance and enhancing the efficacy of cancer therapies, especially in leukemia cells. This study underscores the therapeutic potential of chromene derivatives against cancers with multiple drug resistance (Das et al., 2009).

Chemical Properties and Reactivity

- The crystal structures and Hirshfeld surface analysis of various ethyl 2-oxo-2H-chromene-3-carboxylate derivatives were conducted to understand their molecular conformations and interactions, providing insights into the structural basis of their reactivity and potential interactions with biological targets (Gomes et al., 2019).

Mechanism of Action

Target of Action

The primary target of ethyl 2-(4-oxo-4H-chromene-2-carboxamido)-4-phenylthiazole-5-carboxylate is acetylcholinesterase (AChE) . AChE is an enzyme that hydrolyzes the neurotransmitter acetylcholine (ACh), which plays a crucial role in transmitting signals in the brain .

Mode of Action

This compound interacts with AChE by inhibiting its activity, thereby preventing the breakdown of ACh . This results in an increase in the levels of ACh at cholinergic brain synapses . The compound is an uncompetitive inhibitor and a dual-binding site inhibitor .

Biochemical Pathways

By inhibiting AChE, the compound affects the cholinergic pathway, which is involved in memory and cognition . The increased levels of ACh in the brain can help alleviate the symptoms of neurodegenerative disorders like Alzheimer’s disease, which is characterized by reduced levels of ACh .

Pharmacokinetics

The compound’s potency as an ache inhibitor is indicated by its ic50 values in the micromolar range , suggesting it has a reasonable degree of bioavailability.

Result of Action

The inhibition of AChE leads to increased levels of ACh in the brain, which can help improve cognitive function in conditions like Alzheimer’s disease .

Properties

IUPAC Name |

ethyl 2-[(4-oxochromene-2-carbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O5S/c1-2-28-21(27)19-18(13-8-4-3-5-9-13)23-22(30-19)24-20(26)17-12-15(25)14-10-6-7-11-16(14)29-17/h3-12H,2H2,1H3,(H,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWPBLCOAPYKRGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(trifluoromethoxy)phenyl]quinoxaline-6-carboxamide](/img/structure/B2456772.png)

![Ethyl 2-chloro-3H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B2456774.png)

![3-Ethenylsulfonyl-N-[4-(1-methyltetrazol-5-yl)phenyl]propanamide](/img/structure/B2456775.png)

![N,N-Dimethyl-8-oxa-1-azaspiro[4.5]decan-3-amine](/img/structure/B2456783.png)

![3-(1H-imidazo[4,5-b]pyridin-2-yl)aniline](/img/structure/B2456784.png)

![(Z)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide](/img/structure/B2456789.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2456791.png)